molecular formula C21H23FN4O2 B2611423 N-(3-(dimethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946251-83-8

N-(3-(dimethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2611423
CAS RN: 946251-83-8
M. Wt: 382.439
InChI Key: MLDHNLXUFHWJSC-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

A series of studies have explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds similar to the specified chemical. These derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values less than 10 nM. Notably, a single dose of certain derivatives has demonstrated curative potential against subcutaneous colon 38 tumors in mice, highlighting their significant anticancer efficacy (Deady et al., 2005).

Pharmacokinetics and Drug Distribution

The pharmacokinetics and distribution of SN 28049, a derivative closely related to the specified chemical, have been extensively studied. SN 28049 is known for its potent DNA-binding capability, targeting topoisomerase II and showing exceptional antitumor activity. Studies indicate that SN 28049 exhibits favorable pharmacokinetic properties, with significant tumor tissue retention and a substantial area under the concentration-time curve (AUC) in tumor tissues compared to plasma. This selective uptake and retention are likely contributors to its high antitumor activity in vivo (Lukka et al., 2012).

Mechanism of Action

Research has also delved into the molecular mechanisms underlying the anticancer effects of these compounds. SN 28049, for instance, has shown curative activity against colon-38 adenocarcinoma in mice, attributed to its DNA-binding properties. A study evaluating the homologous series of this compound revealed that the antitumor activity correlates strongly with lipophilicity and tumor pharmacokinetics, underscoring the importance of the compound's structural attributes in its effectiveness against cancer (Lukka et al., 2012).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-25(2)12-4-11-24-20(27)18-13-16-5-3-10-23-19(16)26(21(18)28)14-15-6-8-17(22)9-7-15/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDHNLXUFHWJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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